N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyanocyclobutyl group, a methylsulfanylphenyl group, and a pyrrolidine-3-carboxamide moiety
Preparation Methods
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the cyanocyclobutyl intermediate. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: Research into the medicinal properties of this compound could lead to the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared to other similar compounds, such as:
Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and have been studied for their medicinal properties.
Thiazole derivatives: These compounds have a similar heterocyclic structure and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-1-(4-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-20(18(12-19)8-3-9-18)17(23)13-10-16(22)21(11-13)14-4-6-15(24-2)7-5-14/h4-7,13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWFNHIUMMHAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)SC)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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